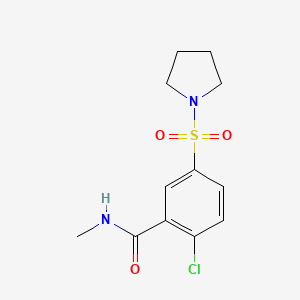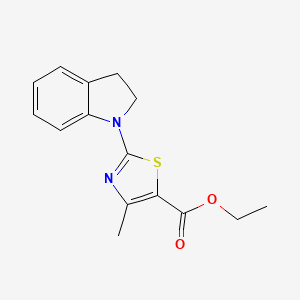
2-chloro-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
2-chloro-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CPB has been shown to have potential applications in cancer therapy, as well as in the study of the role of CAIX in various physiological processes.
Mecanismo De Acción
2-chloro-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide acts as a competitive inhibitor of CAIX, binding to the active site of the enzyme and preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the pH of the tumor microenvironment, which can have a cytotoxic effect on cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on CAIX, it has been shown to inhibit the growth of cancer cells both in vitro and in vivo. It has also been shown to have anti-inflammatory effects, and to protect against ischemic injury in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for CAIX, which allows for the study of the specific role of this enzyme in various physiological processes. However, one limitation is that this compound has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of CAIX.
Direcciones Futuras
There are a number of potential future directions for research involving 2-chloro-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CAIX, which could have greater efficacy in cancer therapy. Another area of interest is the study of the role of CAIX in other physiological processes, such as bone metabolism and renal function. Overall, this compound has the potential to be a valuable tool in the study of CAIX and its role in various physiological processes.
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in cancer therapy. The overexpression of CAIX in many types of cancer cells makes it an attractive target for therapy, and this compound has been shown to be a selective inhibitor of this enzyme. In addition, this compound has been used in the study of the role of CAIX in various physiological processes, such as acid-base regulation and oxygen transport.
Propiedades
IUPAC Name |
2-chloro-N-methyl-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-14-12(16)10-8-9(4-5-11(10)13)19(17,18)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUDSMVIWZMHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {4-[(3-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B4399005.png)
![1-methyl-4-[3-(phenylthio)propyl]piperazine hydrochloride](/img/structure/B4399006.png)




![3,4-dimethyl-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4399050.png)
![4-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399052.png)
![1-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4399055.png)
![1-(3-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4399062.png)
![2-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399064.png)
![N-(2-methylphenyl)-2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B4399067.png)

![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399099.png)